molecular formula C19H22ClN3O B5688760 N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide

N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide

Cat. No. B5688760
M. Wt: 343.8 g/mol
InChI Key: QKDIVYPBFAIWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical and clinical studies.

Mechanism of Action

N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide works by inhibiting the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the activation of B cells and other immune cells. By inhibiting BTK, N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide reduces the proliferation and survival of cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide include inhibition of BTK, reduction in cancer cell proliferation and survival, and reduction in inflammation in autoimmune diseases. It has also been shown to have a good safety profile in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments include its potent inhibition of BTK, its ability to reduce cancer cell proliferation and survival, and its ability to reduce inflammation in autoimmune diseases. The limitations include the need for further studies to determine its long-term safety and efficacy in humans.

Future Directions

For the research and development of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide include the following:
1. Further preclinical and clinical studies to determine its safety and efficacy in humans.
2. Combination therapy studies with other drugs to enhance its effectiveness in cancer and autoimmune disease treatment.
3. Development of new formulations and delivery methods to improve its bioavailability and pharmacokinetics.
4. Studies to determine its potential use in other diseases such as multiple sclerosis and asthma.
5. Development of new BTK inhibitors with improved potency and selectivity.

Synthesis Methods

The synthesis of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide involves several steps. The first step is the reaction of 4-chlorobenzylamine with 4-bromomethylbenzonitrile to form 4-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]benzonitrile. The second step is the reduction of the nitrile group to an amine group using lithium aluminum hydride. The final step is the reaction of the amine with acetic anhydride to form N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide.

Scientific Research Applications

N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15(24)21-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)19-8-4-17(20)5-9-19/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDIVYPBFAIWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5266432

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.